
2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine is a synthetic compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen heterocycles known for their wide range of biological activities and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of specific imine reductases and optimized reaction parameters to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an efficient and environmentally friendly approach to producing this compound .
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted diazepane compounds .
科学的研究の応用
2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine include other diazepane derivatives, such as:
- 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid
- 4-(4-Methyl-1,4-diazepan-1-yl)aniline
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the difluoro group and the diazepane ring contributes to its unique chemical and biological activities, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H19F2N3 |
|---|---|
分子量 |
207.26 g/mol |
IUPAC名 |
2,2-difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H19F2N3/c1-13-3-2-4-14(6-5-13)8-9(10,11)7-12/h2-8,12H2,1H3 |
InChIキー |
KOQAJPUDQBFSAN-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


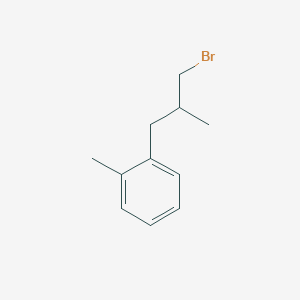
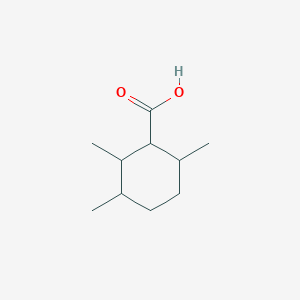
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
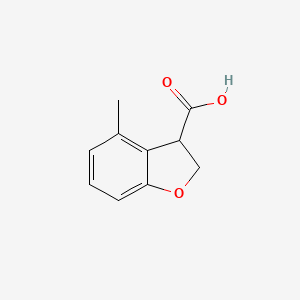

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)

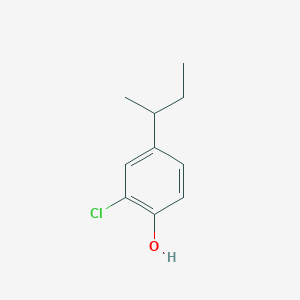
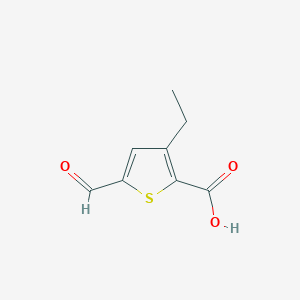
![5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
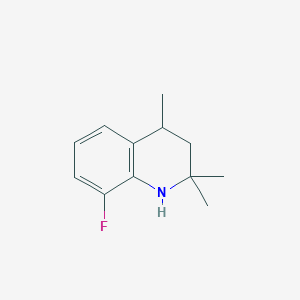
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
